Sodium sulfate decahydrate (CAS 7727-73-3), widely known as Glauber's salt, is a highly characterized inorganic salt hydrate primarily utilized in thermal energy storage (TES) and temperature-controlled applications[1]. It exhibits a distinct incongruent phase transition at 32.38 °C, accompanied by a high latent heat of fusion of approximately 250–254 kJ/kg, making it a critical material for latent heat storage [1]. Beyond its thermal buffering capabilities, its precise hydration state and unique solubility profile—which peaks at its transition temperature before decreasing as it forms the anhydrous salt—render it highly valuable in chemical synthesis, crystallization processes, and temperature calibration [2]. For procurement, selecting the decahydrate form over crude mixtures is essential for achieving predictable endothermic and exothermic behavior in downstream industrial applications.
Substituting sodium sulfate decahydrate with its anhydrous counterpart or alternative phase change materials (PCMs) fundamentally alters thermal and processing profiles. Anhydrous sodium sulfate lacks the structural water necessary for latent heat storage at near-ambient temperatures, acting instead as a desiccant [1]. Furthermore, substituting with organic PCMs like paraffin waxes results in a significantly lower volumetric energy density due to the lower mass density of organics [1]. Alternatively, using other salt hydrates like calcium chloride hexahydrate (CaCl2·6H2O) shifts the melting point to approximately 29 °C and reduces the latent heat capacity, compromising thermal buffering duration [1]. Additionally, unformulated generic Na2SO4·10H2O suffers from incongruent melting and severe supercooling, meaning buyers must procure specifically nucleated grades (e.g., co-formulated with borax) to ensure cyclic thermal stability without delayed freezing failures [2].
For thermal buffering applications, sodium sulfate decahydrate offers superior energy storage per unit mass compared to alternative salt hydrates. While calcium chloride hexahydrate (CaCl2·6H2O) is a common substitute, it provides a latent heat of fusion of only 170–190 kJ/kg and melts at ~29 °C [1]. In contrast, sodium sulfate decahydrate delivers a significantly higher latent heat capacity of approximately 250–254 kJ/kg at its 32.4 °C phase transition [1]. This ~33–49% increase in gravimetric energy density allows for longer thermal regulation periods using less material weight.
| Evidence Dimension | Latent heat of fusion |
| Target Compound Data | ~250–254 kJ/kg |
| Comparator Or Baseline | Calcium chloride hexahydrate (~170–190 kJ/kg) |
| Quantified Difference | 33–49% higher gravimetric latent heat capacity |
| Conditions | Phase transition near 30 °C for thermal energy storage |
Enables longer thermal buffering durations and reduces the required material weight in building HVAC and cold-chain packaging.
When space constraints are critical, inorganic salt hydrates drastically outperform organic PCMs. Paraffin waxes typically provide a volumetric thermal energy density of 45–60 kWh/m3[1]. Sodium sulfate decahydrate, due to its significantly higher mass density, achieves a volumetric thermal energy density ranging from 45 to 120 kWh/m3, depending on the specific composite formulation[1]. This allows engineers to pack up to twice the thermal storage capacity into the same physical footprint compared to standard paraffin-based solutions.
| Evidence Dimension | Volumetric thermal energy density |
| Target Compound Data | 45–120 kWh/m3 (Salt hydrate class including Na2SO4·10H2O) |
| Comparator Or Baseline | Paraffin waxes (45–60 kWh/m3) |
| Quantified Difference | Up to 2x higher volumetric energy density |
| Conditions | Space heating and thermal regulation applications (20–40 °C) |
Allows engineers to design highly compact thermal batteries and packaging solutions where physical space is a premium constraint.
The hydration state of sodium sulfate dictates its dissolution thermodynamics. Sodium sulfate decahydrate exhibits an endothermic dissolution process where solubility sharply increases with temperature, reaching a maximum of 49.7 g/100 mL at exactly 32.38 °C [1]. Beyond this critical temperature, the decahydrate loses its water of crystallization to form anhydrous sodium sulfate, and the dissolution process becomes exothermic, causing solubility to decrease as temperature rises [1]. This dual, temperature-dependent solubility behavior is entirely absent if one procures the anhydrous form for processes below 32 °C.
| Evidence Dimension | Aqueous solubility-temperature dependence |
| Target Compound Data | Solubility increases with temperature up to 32.38 °C (endothermic) |
| Comparator Or Baseline | Anhydrous Na2SO4 (solubility decreases with temperature above 32.38 °C, exothermic) |
| Quantified Difference | Divergent solubility slopes at the 32.38 °C threshold |
| Conditions | Aqueous dissolution and crystallization processes |
Dictates process parameters in chemical manufacturing and crystallization purifications, where strict temperature control is required to yield the correct hydrate form.
A major procurement consideration for sodium sulfate decahydrate is its tendency to supercool, remaining liquid below its freezing point. Unformulated sodium sulfate decahydrate can exhibit supercooling degrees exceeding 10.8 °C, which disrupts thermal cycling reliability [1]. However, the addition of specific nucleating agents, such as 1.5 wt% borax (sodium tetraborate decahydrate), acts as a structural template, effectively reducing the supercooling degree to just 0.7 °C [1]. Buyers utilizing this compound for phase change applications must source or formulate borax-nucleated grades to ensure consistent, reversible phase transitions.
| Evidence Dimension | Degree of supercooling |
| Target Compound Data | Borax-nucleated Na2SO4·10H2O (0.7 °C supercooling) |
| Comparator Or Baseline | Unformulated Na2SO4·10H2O (10.8 °C supercooling) |
| Quantified Difference | 10.1 °C reduction in supercooling |
| Conditions | Cyclic thermal energy storage testing |
Buyers must procure properly nucleated grades to ensure reproducible thermal cycling without delayed freezing failures in commercial products.
Utilizing the ~32.4 °C phase transition and high volumetric energy density for peak-load shifting in building heating systems, outperforming bulky paraffin wax systems [1].
Formulating the decahydrate with nucleating agents (like borax) and thickeners to create stable, high-capacity thermal buffers that maintain strict temperature bands during the transport of sensitive pharmaceuticals [2].
Leveraging the highly reproducible, exact 32.384 °C incongruent melting point as a stable fixed-point reference for calibrating biomedical and laboratory thermometry equipment [3].
Exploiting the unique solubility inversion at 32.38 °C to selectively precipitate the anhydrous or decahydrate form in industrial chemical recovery and purification workflows [4].